molecular formula C11H7FN2O3 B11874957 8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde

8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde

Cat. No.: B11874957
M. Wt: 234.18 g/mol
InChI Key: WSQSAYCSNQOLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily due to its ability to interfere with enzyme activities and cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The presence of the fluorine atom enhances its biological activity by increasing its binding affinity to target molecules .

Comparison with Similar Compounds

8-Fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde can be compared with other similar compounds such as:

    7-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde: Similar structure but with different positions of the fluorine and methyl groups.

    8-Fluoro-5-nitroquinoline-2-carbaldehyde: Lacks the methyl group at the 7th position.

    7-Methyl-5-nitroquinoline-2-carbaldehyde: Lacks the fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H7FN2O3

Molecular Weight

234.18 g/mol

IUPAC Name

8-fluoro-7-methyl-5-nitroquinoline-2-carbaldehyde

InChI

InChI=1S/C11H7FN2O3/c1-6-4-9(14(16)17)8-3-2-7(5-15)13-11(8)10(6)12/h2-5H,1H3

InChI Key

WSQSAYCSNQOLTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=NC2=C1F)C=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.